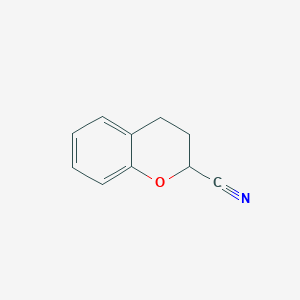

Chroman-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSODBWOLLYALSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Chroman 2 Carbonitrile and Its Derivatives

Established Synthetic Pathways

Cyclization Reactions for Chroman Ring Formation

The formation of the chroman ring through cyclization is a fundamental approach to synthesizing chroman-2-carbonitrile and its analogues. These reactions typically involve the intramolecular cyclization of a suitably substituted phenol (B47542) derivative.

One common method involves the reaction of salicylaldehyde (B1680747) with acrylonitrile (B1666552). This multi-step process allows for the formation of various chroman derivatives. For instance, the acid-catalyzed cyclization of substituted phenols with acrylonitrile derivatives is a typical route. These reactions are often carried out under reflux conditions, with catalysts such as pyrrolidine (B122466), piperidine, or ammonium (B1175870) acetate (B1210297) in solvents like ethanol (B145695) or even under solvent-free conditions, affording yields in the range of 70–85%.

| Starting Materials | Catalyst/Reagents | Conditions | Product | Yield (%) | Reference |

| Salicylaldehyde, Acrylonitrile | Pyrrolidine, Piperidine, or Ammonium Acetate | Reflux, 80-100°C | Chroman-3-carbonitrile (B1626236) | 70-85 | |

| Propargyl aryl ether | Ph3PAuNTf2, 2,6-Dibromopyridine N-oxide | Dichloromethane (B109758), 40°C | Chroman-3-one | - | |

| Chroman-3-one | Hydroxylamine (B1172632), POCl3 | Oximation, then dehydration | Chroman-3-carbonitrile | 60-70 (overall) |

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone for the synthesis of chroman-3-carbonitrile frameworks. This reaction involves the condensation of a compound with an active methylene (B1212753) group, such as malononitrile (B47326), with an aromatic aldehyde in the presence of a base, followed by cyclization to form the benzopyran ring. sciensage.infonumberanalytics.com

A notable example is the use of pyrrolidine as a catalyst in a solvent-free Knoevenagel condensation, which has been shown to achieve yields exceeding 75%. The mechanism proceeds through the formation of an enolate, which then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration leads to an α,β-unsaturated nitrile intermediate. The final step is an intramolecular cyclization, often facilitated by a Brønsted acid like acetic acid, to complete the chroman ring. This method is valued for its efficiency and the use of milder reaction conditions. sciensage.info

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aromatic aldehyde, Malononitrile | Pyrrolidine | Solvent-free | - | >75 | |

| Aromatic aldehyde, Malononitrile | Piperidine | Ethanol | Reflux | - | rsc.org |

| Aromatic aldehyde, Active Methylene Compound | α-Tricalcic phosphate | - | Room Temp | High | sciensage.info |

| Salicylaldehydes, Methylene compounds | Choline (B1196258) chloride | Water | 25-30 | 79-98 | nih.gov |

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) provide an efficient and atom-economical route to this compound derivatives by combining three or more reactants in a single reaction vessel. mdpi.comnih.govmdpi.com This approach minimizes the need for isolating intermediates, thereby saving time and resources.

One such strategy involves the catalyst-free reaction of pyrazole (B372694) aldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile in ethanol at room temperature to produce chromene carbonitriles. mdpi.com Another example is the use of acetic acid as both a solvent and a catalyst for the condensation of salicylaldehyde derivatives with acrylonitrile analogs, which proceeds via a Michael addition followed by cyclization, yielding the product in 65-80% after refluxing. Furthermore, p-toluenesulfonic acid (PTSA) has been employed as a catalyst in a three-component synthesis of chromene-3-carbonitriles. mdpi.com Microwave-assisted MCRs have also been developed, significantly reducing reaction times. mdpi.com

| Reactants | Catalyst/Solvent | Conditions | Product Type | Yield (%) | Reference |

| Pyrazole aldehydes, 5,5-dimethylcyclohexane-1,3-dione, Malononitrile | Ethanol | Room Temperature | Chromene carbonitriles | - | mdpi.com |

| Salicylaldehyde derivatives, Acrylonitrile analogs | Acetic acid | Reflux, 120°C, 6-12h | Chroman-3-carbonitrile | 65-80 | |

| Barbituric acid, Aldehydes, Malononitrile | p-Toluenesulfonic acid | - | Pyrano[2,3-d]pyrimidines and Chromene-3-carbonitriles | Good | mdpi.com |

| Substituted aryl aldehyde, Malononitrile, Resorcinol | Water extract of pomegranate peel ash (WEPPA) | Microwave, 45 min | 2-Amino-4H-chromenes | 85 | mdpi.com |

| Aromatic aldehydes, Malononitrile, α- or β-naphthol | Aqueous hydrotropic media | 10-28°C | 2-Amino-4H-chromenes | 82-94 | mdpi.com |

Michael Addition Strategies

The Michael addition, or conjugate addition, is a powerful C-C bond-forming reaction that is frequently employed in the synthesis of chroman derivatives. beilstein-journals.orgmdpi.com This strategy often appears as a key step within a tandem or cascade reaction sequence to construct the chroman core.

Organocatalytic tandem reactions are a prominent example of this approach. For instance, an oxa-Michael attack of a salicylaldehyde onto an α,β-unsaturated aldehyde, activated by a chiral secondary amine catalyst, initiates a sequence that is followed by an intramolecular aldol (B89426) reaction and dehydration to yield a chiral 2H-chromene. beilstein-journals.org In a similar vein, an asymmetric oxa-Michael/Michael cascade reaction has been developed using a Cinchona-derived thiourea (B124793) organocatalyst. mdpi.com In this reaction, aryl 2-(2-hydroxyphenyl)vinyl ketones react with nitroalkenes to form functionalized chromans. mdpi.com These methods are particularly valuable for their ability to introduce stereocenters with high enantioselectivity.

| Reactants | Catalyst | Reaction Type | Product Type | Yield/ee | Reference |

| Salicylaldehydes, α,β-Unsaturated aldehydes | Diarylprolinol ether | Tandem oxa-Michael-aldol | Chiral 2H-chromenes | - | beilstein-journals.org |

| Aryl 2-(2-hydroxyphenyl)vinyl ketones, Nitroalkenes | Cinchona-derived thiourea | Oxa-Michael/Michael cascade | Chromans | Good yields | mdpi.com |

| Salicylaldehydes, β-Nitrostyrene | L-pipecolinic acid | Oxa-Michael-aldol | 3-Nitro-2-phenyl-2H-chromenes | High yield, 5-17% ee | beilstein-journals.org |

| α,β-Unsaturated carboxylic acids | Bifunctional aminoboronic acid | Intramolecular oxa-Michael | Chromans | High yields, up to 96% ee | organic-chemistry.org |

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions represent a versatile method for introducing a carbonyl group into a molecule, and this has been applied to the synthesis of chroman and chromone (B188151) derivatives. acs.orgresearchgate.net While direct carbonylation to form this compound is less common, these methods are crucial for accessing key precursors and analogues.

A significant application is the aminocarbonylation of 3-iodochromone. acs.orgresearchgate.net Using palladium catalysts with various phosphine (B1218219) ligands, 3-iodochromone can react with primary or secondary amines and carbon monoxide to produce chromone-3-carboxamides and 3-substituted chroman-2,4-diones in yields ranging from 40% to 92%. acs.orgresearchgate.net The choice of ligand, such as XantPhos, has been shown to be critical for optimizing the yield of the desired carboxamide. acs.org Another related palladium-catalyzed process involves the transformation of N-phthaloyl hydrazones, derived from aldehydes, into nitriles through the cleavage of an N-N bond, although this has not been specifically reported for the chroman system. rsc.org

| Substrate | Reagents | Catalyst System | Product Type | Yield (%) | Reference |

| 3-Iodochromone | Primary and secondary amines, CO | Pd(OAc)2 / Phosphine ligand | Chromone-3-carboxamides, Chroman-2,4-diones | 40-92 | acs.orgresearchgate.net |

| 3-Iodochromone | N,O-dimethylhydroxylamine, CO, Et3N | Pd(OAc)2 / XantPhos | Chromone-3-carboxamide | 80 | acs.org |

| 2-Bromofluorobenzenes | Ketones, CO | Palladium catalyst | 2,3-Disubstituted chromones | Good | researchgate.net |

Photoredox Reaction Methodologies

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of complex molecules under mild conditions. This approach has been successfully applied to the synthesis of various chroman derivatives. acs.orgresearchgate.netmdpi.comrsc.org

One such methodology is the photoredox iron-catalyzed decarboxylative radical cyclization for the synthesis of chroman-4-ones. acs.orgresearchgate.net This reaction uses readily available carboxylate salts as radical precursors and an inexpensive iron(III) chloride catalyst. The reaction is initiated by visible light irradiation at room temperature and demonstrates a broad substrate scope and good functional group tolerance. acs.orgresearchgate.net In a similar strategy, a doubly decarboxylative Giese reaction has been developed for the synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones. rsc.org This process involves two independent decarboxylation steps initiated by a photoredox catalyst. rsc.org Furthermore, photoredox-catalyzed reactions have been employed to synthesize CF2H-substituted chroman-4-one skeletons using an iridium-based photocatalyst. mdpi.com

| Reactants | Catalyst/Conditions | Reaction Type | Product Type | Yield (%) | Reference |

| 2-(Allyloxy)arylaldehydes, Carboxylate salts | FeCl3, blue LED, room temp. | Decarboxylative radical cyclization | Chroman-4-ones | 54-83 | acs.orgresearchgate.net |

| Coumarin-3-carboxylic acids, N-(Acyloxy)phthalimide | Photoredox catalyst, visible light | Doubly decarboxylative Giese reaction | 4-Substituted-chroman-2-ones | Good to high | rsc.org |

| 2-(Allyloxy)-benzaldehydes, Aroyl chlorides | Photocatalyst, 2,6-lutidine | Acyl radical cyclization | Chroman-4-one skeletons | Moderate | mdpi.com |

| Alkenoic acids, Cyanoarenes | 3DPAFIPN, P(p-tol)3, blue LEDs | Alkene acylarylation | 3-(Arylmethyl)chroman-4-ones | Good | frontiersin.org |

| o-Hydroxycinnamaldehydes, [Ph3PCF2H]+Br− | fac-Ir(ppy)3, blue LED | Intramolecular cyclization | CF2H-substituted chroman-4-ones | Moderate to good | mdpi.com |

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods for the synthesis of chiral this compound analogues is a significant area of research, given the prevalence of chiral chromane (B1220400) structures in biologically active natural products. chim.it Asymmetric synthesis is crucial for preparing these building blocks in an enantiomerically pure form. chim.itdu.ac.incutm.ac.inslideshare.net

One approach involves the use of chiral catalysts to control the stereochemical outcome of the reaction. For instance, chiral guanidine (B92328) has been utilized to catalyze the cascade reaction of azalactones, while the Jørgensen-Hayashi catalyst has been employed in the enantioselective Michael-acetalization-Henry reaction of (E)-2-(2-nitrovinyl)phenols and 5-oxohexanal. chim.it Another strategy is the use of chiral auxiliaries, such as valine-derived oxazolidinones, to induce asymmetry. du.ac.in

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 2-amino-3-cyano-4H-chromene derivatives. mdpi.com Bifunctional thiourea catalysts, for example, have been successfully used in the reaction between substituted α,α-dicyanoolefins and β-naphthol, yielding products with high enantioselectivities. mdpi.com Similarly, quinine (B1679958) has been employed as a catalyst in the enantioselective cycloannulation of ortho-quinone methides with malononitrile. mdpi.com The absolute configuration of the synthesized chiral chromanes can be determined by methods such as X-ray analysis and comparison of specific optical rotation with known standards. chim.itmdpi.com

Recent advancements include the nickel-catalyzed asymmetric synthesis of chiral chromans bearing quaternary allylic siloxanes, utilizing a P-chiral monophosphine ligand, (R)-AntPhos, to achieve excellent enantioselectivities. chemrxiv.orgchemrxiv.org Furthermore, biocatalytic methods are being explored for the stereoselective synthesis of chiral precursors for molecules like the β1 receptor blocker, Nebivolol. researchgate.net The synthesis of enantiomerically pure 2-substituted chroman derivatives can also be achieved from the corresponding enantiomerically pure chroman-2-carboxylic acid esters. google.comgoogle.comchemrxiv.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to develop more environmentally benign and sustainable methodologies. researchgate.net This involves the use of non-toxic catalysts, eco-friendly solvents, and energy-efficient reaction conditions. researchgate.netnih.gov

A significant focus has been on the use of water as a solvent, which is a key aspect of green synthesis. For example, the synthesis of 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitrile derivatives has been achieved in aqueous media using ZnO nanoparticles prepared with mulberry leaf extract. researchgate.net Similarly, catalyst-free multi-component reactions for the synthesis of dihydroquinolines have been performed in aqueous medium under ultrasound irradiation. nih.gov The use of biodegradable and recyclable catalysts, such as choline hydroxide (B78521), for the intramolecular cyclization of 2-cyanophenylamide derivatives further exemplifies the move towards greener protocols. rsc.org

One-pot multicomponent reactions are inherently more atom-economical and are a cornerstone of green synthetic strategies. A study investigating the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilized pyridine-2-carboxylic acid (P2CA) as a sustainable and rapid catalyst in a water–EtOH (1:1) solvent mixture under reflux conditions. rsc.orgnih.govresearchgate.net This method demonstrated high atom economy and a low E-factor, confirming its green credentials. rsc.orgnih.govresearchgate.net Other green catalysts that have been explored include 3-hydroxypropanaminium acetate (HPAA), an ionic liquid, for the synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. scispace.com

The use of alternative energy sources like microwave irradiation and ultrasound is another key principle of green chemistry. researchgate.net Microwave-assisted synthesis has been shown to improve yields and efficiency in the preparation of chroman derivatives. Ultrasound has also been employed to promote reactions, often leading to higher yields and shorter reaction times under milder conditions. nih.govmdpi.comresearchgate.net

Influence of Reaction Parameters on Synthetic Outcomes

The successful synthesis of this compound and its derivatives is highly dependent on the careful control and optimization of various reaction parameters, including the choice of solvent, the catalyst system, and the activation conditions.

Solvent Effects

The choice of solvent can significantly impact the yield and selectivity of this compound synthesis. mdpi.comnih.gov In a visible-light-driven synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones, dichloromethane (CH2Cl2) was found to be the optimal solvent, providing higher yields compared to acetonitrile (B52724) and DMF. nih.govrsc.org In contrast, the use of chloroform (B151607) (CHCl3), THF, and toluene (B28343) did not result in product formation. nih.govrsc.org

For palladium-catalyzed aminocarbonylation reactions to produce chromone-3-carboxamides, toluene at 100 °C provided a significant improvement in isolated yield compared to reactions in DMF or THF at lower temperatures. acs.org The reaction was also found to be temperature-dependent in acetonitrile and dioxane, with higher temperatures leading to better yields. acs.org In the synthesis of 2-amino-4H-chromene derivatives, a mixture of water and ethanol (1:1) was used as a green solvent system. nih.gov The use of glycerol (B35011) as an environmentally benign solvent has also been explored in microwave-assisted synthesis. scirp.org

The solvent can also influence the stereochemical outcome of a reaction, as it can affect the conformational distribution of chiral molecules. mdpi.com

Catalyst Systems and Optimization

The selection and optimization of the catalyst system are critical for achieving high efficiency and selectivity in the synthesis of this compound and its derivatives. rsc.orgarxiv.orgnih.govchemrxiv.org A wide variety of catalysts have been employed, ranging from simple bases and acids to complex organometallic and photocatalysts.

In visible-light-mediated syntheses, ruthenium-based photoredox catalysts, such as Ru(bpy)3(PF6)2, have been shown to be effective. nih.govrsc.org The catalyst loading can sometimes be reduced without a significant loss of yield. rsc.org For palladium-catalyzed carbonylative processes, the choice of ligand is crucial. For instance, using XantPhos as a ligand in combination with Pd(OAc)2 led to a significant increase in the yield of the desired carboxamide compared to triphenylphosphine. acs.org

In multicomponent reactions for the synthesis of 2-amino-4H-chromene derivatives, various catalysts have been investigated, including DBU, pyrrolidine, piperidine, and ammonium acetate. Pyridine-2-carboxylic acid (P2CA) has been identified as a highly efficient and recyclable dual acid-base catalyst for this transformation. rsc.orgnih.govresearchgate.net Lithium hydroxide monohydrate (LiOH·H2O) has also been reported as a "dual activation" catalyst for Knoevenagel condensation reactions. researchgate.net

The optimization of catalyst systems often involves screening different catalysts, adjusting catalyst loading, and modifying the reaction conditions to maximize yield and selectivity. rsc.orgnih.govrsc.orgacs.org

Thermal and Ultrasound Activation Conditions

Both thermal and ultrasound activation can be used to promote the synthesis of this compound and its derivatives, often leading to improved yields and reduced reaction times. mdpi.com

Thermal activation, typically involving refluxing the reaction mixture, is a common method. For example, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using pyridine-2-carboxylic acid as a catalyst is carried out under reflux conditions. rsc.orgnih.gov In some cases, higher temperatures are necessary to drive the reaction to completion and achieve good yields. acs.org

Ultrasound irradiation has emerged as a valuable green chemistry tool for activating chemical reactions. nih.gov It has been shown to be effective in the synthesis of various chromene derivatives, including the dimerization of 2-iminochromene under catalyst-free conditions, leading to higher yields in shorter reaction times compared to conventional stirring. mdpi.com Ultrasound activation can also be used in multicomponent reactions, as demonstrated in the synthesis of 2-amino-4-(R)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives. researchgate.net In some photoredox reactions, ultrasound has been used as an alternative activation method, although it may not always be as effective as the standard procedure. mdpi.com The combination of ultrasound with aqueous media further enhances the green credentials of a synthetic protocol. nih.gov

Interactive Data Tables

Table 1: Catalyst Systems in this compound Synthesis

| Catalyst | Reaction Type | Substrates | Solvent | Yield (%) | Reference |

| Ru(bpy)3(PF6)2 | Visible-light photoredox | N-(acyloxy)phthalimides, chromone-3-carboxylic acids | CH2Cl2 | High | nih.govrsc.org |

| Pd(OAc)2/XantPhos | Aminocarbonylation | 3-iodochromone, N,O-dimethylhydroxylamine | Toluene | 80 | acs.org |

| Pyridine-2-carboxylic acid (P2CA) | Multicomponent reaction | Substituted aldehydes, malononitrile, dimedone | Water/EtOH (1:1) | up to 98 | rsc.orgnih.govresearchgate.net |

| LiOH·H2O | Knoevenagel condensation | Aromatic aldehydes, malononitrile | - | High | researchgate.net |

| (R)-AntPhos/Ni | Asymmetric reductive cyclization | Alkynyl and carbonyl groups | - | Excellent | chemrxiv.orgchemrxiv.org |

Table 2: Solvent Effects on this compound Synthesis

| Reaction | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Visible-light photoredox | CH2Cl2 | Ru(bpy)3(PF6)2 | Room Temp | High | nih.govrsc.org |

| Visible-light photoredox | CHCl3 | Ru(bpy)3(PF6)2 | Room Temp | 0 | nih.govrsc.org |

| Visible-light photoredox | THF | Ru(bpy)3(PF6)2 | Room Temp | 0 | nih.govrsc.org |

| Visible-light photoredox | Toluene | Ru(bpy)3(PF6)2 | Room Temp | 0 | nih.govrsc.org |

| Visible-light photoredox | Acetonitrile | Ru(bpy)3(PF6)2 | Room Temp | Lower | nih.govrsc.org |

| Aminocarbonylation | Toluene | Pd(OAc)2/XantPhos | 100 | 75 | acs.org |

| Aminocarbonylation | THF | Pd(OAc)2/XantPhos | 50 | 45 | acs.org |

| Aminocarbonylation | Acetonitrile | Pd(OAc)2/XantPhos | 80 | 62 | acs.org |

| Aminocarbonylation | Dioxane | Pd(OAc)2/XantPhos | 100 | 77 | acs.org |

Table 3: Activation Conditions in this compound Synthesis

| Reaction | Activation Method | Catalyst | Conditions | Outcome | Reference |

| Dimerization of 2-iminochromene | Ultrasound | None | Room Temp | Higher yield, shorter time vs. stirring | mdpi.com |

| Multicomponent reaction | Ultrasound | Orange extract | Solvent-free | Potent anti-inflammatory products | researchgate.net |

| Synthesis of dihydroquinolines | Ultrasound | None | 60 °C, Aqueous media | High yields (90-97%) | nih.gov |

| Doubly decarboxylative Michael reaction | Ultrasound | None | - | Lower yield vs. regular procedure | mdpi.com |

| Multicomponent reaction | Reflux | Pyridine-2-carboxylic acid | Water/EtOH (1:1) | High yields (up to 98%) | rsc.orgnih.gov |

| Aminocarbonylation | Thermal | Pd(OAc)2/XantPhos | 100 °C | High yield (75%) | acs.org |

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Detailed Mechanistic Analysis of Formation Reactions

The formation of the chroman-2-carbonitrile scaffold typically proceeds through a domino reaction sequence, which is a cascade of intramolecular transformations. This process is highly efficient as it allows for the construction of complex molecules from simple starting materials in a single synthetic operation, minimizing waste and purification steps.

Knoevenagel Condensation Mechanisms

The initial and pivotal step in the most common synthetic routes to chroman-2-carbonitriles is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde, typically a substituted salicylaldehyde (B1680747), with an active methylene (B1212753) compound, most notably malononitrile (B47326). The reaction is generally catalyzed by a base, which deprotonates the malononitrile to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the salicylaldehyde. The resulting alkoxide intermediate subsequently undergoes dehydration to yield a 2-(2-hydroxybenzylidene)malononitrile, also known as a Knoevenagel adduct. The choice of catalyst can significantly influence the reaction kinetics and yield.

Intramolecular Cyclization Processes

Following the formation of the Knoevenagel adduct, the crucial chroman ring is formed via an intramolecular cyclization. This step is an intramolecular oxa-Michael addition, where the phenolic hydroxyl group of the salicylaldehyde moiety acts as a nucleophile. It attacks the electron-deficient β-carbon of the α,β-unsaturated nitrile system within the same molecule. This cyclization results in the formation of a six-membered heterocyclic ring, which is the core structure of the chroman. The process generates a transient anionic intermediate that is subsequently protonated to afford the final this compound product. The stereochemical outcome of the reaction is often determined during this ring-closing step.

Radical Mechanisms in Photoredox Processes

Recent advancements in synthetic methodology have introduced photoredox catalysis as a powerful tool for the construction of complex organic molecules, including chroman derivatives. In these processes, a photocatalyst, upon absorption of visible light, can initiate a single-electron transfer (SET) process, generating radical intermediates. For the synthesis of this compound analogues, a plausible radical mechanism could involve the generation of a radical from a suitable precursor, which then participates in a cascade of reactions, including cyclization onto an appropriately positioned double bond, to form the chroman ring. The cyano group can be introduced from a radical cyano source. These photoredox methods often proceed under mild conditions and can offer unique reactivity and selectivity compared to traditional thermal methods.

Identification and Characterization of Key Reaction Intermediates

The elucidation of the reaction pathways leading to chroman-2-carbonitriles has been supported by the identification and characterization of key reaction intermediates. The Knoevenagel adduct, 2-(2-hydroxybenzylidene)malononitrile, is a frequently proposed and often isolable intermediate, providing strong evidence for the initial condensation step. Spectroscopic techniques such as NMR and mass spectrometry are invaluable for the structural confirmation of these intermediates. In some cases, transient intermediates, such as the anionic species formed after the intramolecular cyclization, are too short-lived for isolation but can be detected using in-situ spectroscopic methods or trapped chemically. Computational studies also play a crucial role in predicting the structures and relative stabilities of these intermediates, offering insights into the most plausible reaction coordinates.

Kinetic and Thermodynamic Considerations in Reaction Pathways

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Salicylaldehyde |

| Malononitrile |

Derivatization and Structural Diversification of Chroman 2 Carbonitrile

Synthesis of Novel Chroman-2-carbonitrile Analogues and Related Scaffolds

The synthesis of novel analogues of this compound and related scaffolds is a dynamic area of research, driven by the quest for compounds with enhanced or novel biological activities. Methodologies often focus on building complexity around the core chroman structure.

Introduction of Fused Heterocyclic Rings

The fusion of additional heterocyclic rings to the this compound framework can significantly alter its three-dimensional structure and electronic properties, leading to new biological activities.

One approach involves the construction of a pyrazole (B372694) ring fused to the chroman system. For instance, starting from 4-hydroxycoumarin, a multi-step synthesis can yield 3-aminochromeno[4,3-c]pyrazol-4(1H)one. mdpi.com This process includes a Vilsmeier-Haack formylation to produce 4-chlorocoumarin-3-carboxaldehyde, followed by reaction with hydroxylamine (B1172632) hydrochloride and subsequent treatment with phosphorus oxychloride to form 4-chlorocoumarin-3-carbonitrile. mdpi.com The target fused pyrazole is then obtained by reacting this intermediate with hydrazine (B178648) hydrate (B1144303). mdpi.com

Another strategy focuses on fusing a pyrrole (B145914) ring. A two-component coupling reaction of 4-aminocoumarin (B1268506) and α,β-unsaturated nitroalkenes, catalyzed by a polyethylene (B3416737) glycol-supported catalyst, can lead to a coumarin-fused pyrrole system. rsc.org Furthermore, a one-pot, three-component reaction involving 4-aminocoumarin, nitromethane, and various aldehydes, catalyzed by CuFe2O4, also yields a functionalized tricyclic system. rsc.org

The synthesis of chromeno[3,4-d]imidazol-4-one derivatives has been achieved through the condensation of 3,4-diaminocoumarin with various reagents. mdpi.com This highlights the utility of amino-substituted coumarins as precursors for fused imidazole (B134444) systems.

Modifications at the Chroman Core

Modifications to the chroman core itself, including the introduction of substituents on the aromatic ring and alterations to the dihydropyran ring, are crucial for exploring structure-activity relationships.

A series of chroman derivatives with substitutions at the 6-position have been synthesized, starting from trimethylhydroquinone (B50269) and methyl methacrylate (B99206) to produce a key intermediate, 6-substituted-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl ester. nih.gov This intermediate can then be further modified, for instance, by methylation or benzylation. nih.gov

Palladium-catalyzed reactions have proven effective for chroman synthesis. For example, Pd-catalyzed alkene carboetherification reactions provide a route to various chroman structures. a2bchem.com Gold-catalyzed synthesis has also been employed to create chroman derivatives. a2bchem.com

The stereochemistry at the C2 position is a critical factor influencing the properties of chroman derivatives. Asymmetric hydrogenation of chromones is an efficient method for producing chiral 2-substituted chromane (B1220400) moieties. mdpi.com Intramolecular oxy-Michael addition on phenol (B47542) substrates bearing (E)-α,β-unsaturated ketone moieties is another route to the chromane skeleton. mdpi.com

Functionalization of the Nitrile Group

The nitrile group of this compound is a key functional handle that can be transformed into a variety of other functional groups, significantly expanding the chemical space of accessible derivatives.

Nitrile oxides, generated from precursors, are valuable for creating complex heterocyclic systems through cycloaddition reactions. beilstein-journals.org For example, a nitrile oxide bearing an N-methylcarbamoyl group can be prepared and subsequently reacted with alkenes, alkynes, and other molecules to form polyfunctionalized heterocyclic compounds. beilstein-journals.org This N-methylcarbamoyl group can then be converted into other functionalities like carboxylic acids, esters, amides, aldehydes, and ketones. beilstein-journals.org

The direct functionalization of the C(sp3)−H bond adjacent to the nitrile group offers an atom-economical approach to derivatization. A metal-free method for the unactivated C(sp3)−H bond functionalization of alkyl nitriles with terminal vinylarenes has been developed to produce γ-ketonitrile derivatives. ipc.ac.cn This reaction proceeds via a free-radical pathway. ipc.ac.cn

Comparative Analysis of this compound and Isomeric Carbonitriles (e.g., Chroman-3-carbonitrile)

The position of the nitrile group on the chroman ring profoundly influences the molecule's chemical reactivity and biological properties. A comparison between this compound and its isomer, chroman-3-carbonitrile (B1626236), highlights these differences.

Chroman-3-carbonitrile is noted for the specific positioning of its nitrile group, which imparts distinct chemical and biological characteristics, making it a valuable compound in medicinal chemistry. In contrast, this compound has the nitrile group at the second carbon position. This positional difference affects the electronic environment and steric accessibility of the nitrile group and the adjacent atoms, leading to different reactivity profiles and biological target interactions.

The synthesis of these isomers also proceeds through different pathways. For instance, chroman-3-ones can be converted to chroman-3-carbonitrile via oximation followed by dehydration.

Structure-Activity Relationship (SAR) Studies from a Synthetic Perspective

Structure-activity relationship (SAR) studies are essential for guiding the design of new this compound derivatives with improved biological activities. From a synthetic standpoint, SAR studies inform which parts of the molecule are most amenable to modification and which substitutions are likely to lead to desired outcomes.

For a series of 4H-chromene derivatives, it was found that the 4-position is critical for the structure-activity relationship. nih.gov The incorporation of fused aromatic systems, influenced by lipophilic parameters, has been a strategy to enhance activity. nih.gov

In the context of anticancer activity, chromanone analogs have been studied extensively. Substitutions at the C-2, C-3, C-6, and C-7 positions of the chromanone core with groups like methoxyphenyl, amine derivatives, and other aromatic moieties have been shown to yield potent antioxidant compounds. nih.gov For instance, a series of chroman derivatives were designed with Schiff base and isatin (B1672199) moieties at the second position to evaluate their anti-breast cancer and antiepileptic activities. nih.gov Compound 6i from this series showed promising anticancer activity against the MCF-7 cell line. nih.gov

The development of azo chromophores incorporating chromene moieties has also been explored to investigate their biological and cytotoxic activities. nih.gov These studies reveal that specific substitutions can lead to significant antimicrobial and anticancer activities, with some compounds showing very low minimum inhibitory concentrations (MIC). nih.gov

The following table summarizes some of the synthesized this compound derivatives and their reported activities:

| Compound | Modifications | Activity | Reference |

| 6e | 6-chloro-2-oxoindolin-3-ylidene at C2-carbohydrazide, 6-hydroxy | Anticancer | nih.gov |

| 6i | N'-(5-bromo-2-oxoindolin-3-ylidene)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide | Anticancer (MCF-7, GI50 = 34.7 µM) | nih.gov |

| 6k | 6-chloro-2-oxoindolin-3-ylidene at C2-carbohydrazide, 6-methoxy | Anticancer | nih.gov |

| 4b | Fused benzo[h]chromene with 4-(4-chlorophenyl) | Antimicrobial (MIC 0.007-3.9 µg/mL) | nih.gov |

| 4c | Fused benzo[h]chromene with 4-(4-bromophenyl) | Antimicrobial (MIC 0.007-3.9 µg/mL) | nih.gov |

| 13e | Azo dye at C6, 7-hydroxy, 4-phenyl, with p-tolyl azo group | Antimicrobial (MIC 0.007-3.9 µg/mL) | nih.gov |

| 13i | Azo dye at C6, 7-hydroxy, 4-phenyl, with o-tolyl azo group | Antimicrobial (MIC 0.007-3.9 µg/mL) | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques

Comprehensive Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce connectivity and identify key structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. wikipedia.org

¹H NMR Spectroscopy: In the ¹H NMR spectra of chroman derivatives, the protons of the chroman skeleton exhibit characteristic chemical shifts. For instance, the methine proton at the C4 position in some 2-amino-4H-chromene-3-carbonitrile derivatives appears as a singlet around 5.81 ppm. mdpi.com Aromatic protons typically resonate in the downfield region, with their specific shifts and coupling patterns providing information about the substitution pattern on the benzene (B151609) ring. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. oregonstate.edulibretexts.org The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. libretexts.org For example, the carbon of the nitrile group (C≡N) in chroman-2-carbonitrile derivatives typically appears in the range of 110-120 ppm. oregonstate.edu The carbons of the aromatic ring resonate between 125 and 170 ppm, while the sp³-hybridized carbons of the dihydropyran ring appear at higher field. oregonstate.edu

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the complete molecular structure. wikipedia.orglibretexts.org

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. rsc.org

HSQC experiments correlate directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons. wikipedia.orgmdpi.com For example, in the HSQC spectrum of a 2-amino-4H-chromene-3-carbonitrile derivative, a correlation between the proton signal at 5.81 ppm and the carbon signal at 48.62 ppm confirms the H4/C4 connectivity. mdpi.com

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. mdpi.com For instance, correlations from the H4 proton to the C3 and C2' carbons in a dimeric chromene structure can be observed. mdpi.com

Table 1: Representative NMR Data for Chromane (B1220400) Derivatives

| Compound Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| 2-Amino-4H-chromene-3-carbonitrile | δ 5.81 (s, 1H, H4), δ 7.22 (s, 2H, NH₂) | δ 48.62 (C4) | HSQC: δ(H)/δ(C) 5.81/48.62 (H4/C4) |

| Ylidene aminochromenes | δ 4.8-4.9 (d, H1-H10b), δ 3.65 (s, =NH) | - | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The nitrile group (C≡N) in this compound exhibits a characteristic sharp absorption band in the region of 2260-2240 cm⁻¹. The presence of other functional groups, such as amino (N-H stretching around 3500-3300 cm⁻¹) and carbonyl (C=O stretching around 1700 cm⁻¹) groups in derivatives, can also be readily identified. nih.gov The aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound and Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2260-2240 |

| Amino (N-H) | Stretching | 3500-3300 |

| Aromatic (C=C) | Stretching | 1600-1450 |

| Carbonyl (C=O) | Stretching | ~1700 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ethz.ch The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For chroman derivatives, the UV-Vis spectra typically show absorption bands corresponding to π-π* transitions of the aromatic ring and any conjugated systems. researchgate.net The position and intensity of these bands can be influenced by the substituents on the chroman ring system. researchgate.net For instance, chromone (B188151) derivatives have been reported to have UV-Vis absorption data in the range of 295–428 nm. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. bioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule, which is a critical step in confirming its molecular formula. hilarispublisher.com By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the identity of a compound can be confidently established. bioanalysis-zone.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic Separations (e.g., HPLC, TLC) for Purity and Analysis

Chromatographic techniques are indispensable for assessing the purity, monitoring the progress of reactions, and isolating this compound and its analogues. york.ac.ukresearchgate.net Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative technique used extensively in synthetic chemistry. researchgate.netsigmaaldrich.com In the synthesis of chromene-2-carbonitrile derivatives, TLC is routinely used to monitor the reaction's progress by observing the consumption of starting materials and the formation of the product spot. mdpi.commdpi.comlibretexts.org The purity of the synthesized compound can be initially assessed by the presence of a single spot on the TLC plate under UV visualization. libretexts.org For normal-phase TLC of chromene derivatives, a common mobile phase is a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). researchgate.net The separation is based on the differential affinity of the compounds for the polar stationary phase (typically silica (B1680970) gel) and the less polar mobile phase. york.ac.uk

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity, making it ideal for determining the precise purity of compounds like this compound. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar organic molecules. thermofisher.com

In a typical RP-HPLC setup for a related compound, 6-chloropyridine-2-carbonitrile, a C18 or similar non-polar stationary phase is used. thermofisher.comsielc.com The mobile phase consists of a mixture of water and an organic modifier like acetonitrile (B52724), often with an acid such as formic or phosphoric acid to improve peak shape and resolution. chromatographyonline.comsielc.com By running a gradient, where the concentration of the organic solvent is increased over time, compounds with varying polarities can be effectively separated from the main analyte peak, allowing for accurate purity determination. thermofisher.com

The table below outlines typical conditions for the chromatographic analysis of nitrile-containing heterocyclic compounds, which are analogous to the analysis of this compound.

| Technique | Stationary Phase | Typical Mobile Phase System | Purpose | Reference |

| TLC | Silica Gel 60 | Hexane / Ethyl Acetate mixtures | Reaction monitoring, Purity check | researchgate.netlibretexts.org |

| RP-HPLC | C18 (e.g., Newcrom R1) | Acetonitrile / Water with Acid (e.g., H₃PO₄) | Purity determination, Isolation | thermofisher.comsielc.com |

| RP-HPLC | C18 (e.g., Cortecs C18+) | Acetonitrile / 0.05% Formic Acid in Water | Stability analysis, Potency assays | chromatographyonline.com |

Advanced Analytical Methodologies for Complex Mixture Analysis

The synthesis of this compound and its derivatives can sometimes lead to complex mixtures containing side products, isomers, or unreacted starting materials. Analyzing these mixtures requires advanced analytical methodologies that go beyond standard chromatography.

One such scenario involves palladium-catalyzed reactions to synthesize chromone derivatives. In a study aiming for chromone-3-carboxamides, an unexpected 3-functionalized chroman-2,4-dione was also formed. acs.org The identification of this complex mixture was achieved through a combination of Gas Chromatography-Mass Spectrometry (GC-MS) for separation and mass analysis, and detailed Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of the isolated compounds. acs.org

Furthermore, the synthesis of chromanes can result in the formation of stereoisomers. For example, the reaction producing certain dihydropyrano[2,3-f]chromen-2(8H)-ones yielded racemic cis- and trans-isomers. chim.it Separating such complex stereoisomeric mixtures often necessitates the use of chiral column chromatography, a specialized HPLC technique that can resolve enantiomers, leading to the isolation of four distinct isomers from the mixture. chim.it

Multi-component reactions, while efficient, can also generate complex product profiles depending on the stoichiometry and nature of the reactants. For instance, the reaction of salicylaldehyde (B1680747) with one equivalent of malononitrile (B47326) can produce 2-imino-2H-chromene-3-carbonitrile, but using two equivalents of malononitrile leads to a different product, 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile. nih.gov The analysis and characterization of these distinct products from a complex reaction vessel rely heavily on spectroscopic techniques to confirm the resulting structures. nih.gov These examples underscore the critical role of advanced analytical methods in navigating the complexities of modern organic synthesis involving this compound and its related structures.

Quantum Chemical Analysis and Electronic Structure Determination

Quantum chemical methods are instrumental in determining the fundamental electronic properties of molecular systems.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for modeling and simulating chemical systems. researchgate.net It is an electron density-based theory, which contrasts with wavefunction-based methods. researchgate.net DFT is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a favorable balance of accuracy and computational cost. youtube.com

In the study of chroman derivatives, DFT calculations, commonly using the B3LYP functional combined with basis sets like 6-311++G(d,p), have been successfully applied. researchgate.netresearchgate.net These calculations provide optimized molecular structures that show good agreement with experimental data from techniques like X-ray crystallography. sciencepublishinggroup.comnih.gov For compounds in the chroman family, theoretical investigations have been conducted on various derivatives to understand their structural parameters and electronic properties. researchgate.netresearchgate.netsciencepublishinggroup.comnih.govresearchgate.net The orientation of substituents and their electronic effects on the chroman ring system are key aspects revealed by DFT studies. acs.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. cecam.orgarxiv.org It is a primary computational method for calculating electronic absorption spectra, providing information on excitation energies, oscillator strengths, and the nature of electronic transitions. researchgate.netscirp.org

For chromene and its derivatives, TD-DFT has been used to predict UV-visible absorption spectra. ekb.egbohrium.com These calculations can simulate spectra in both the gas phase and in various solvents, showing good correlation with experimental results. researchgate.netbohrium.com The analysis typically reveals strong π → π* transitions as major contributors to the electronic absorption profile. researchgate.net While the direct application of TD-DFT to this compound is not widely published, the established success of the method for related chromene systems suggests its utility for predicting the electronic excitation behavior of the title compound. ekb.egbenasque.org

Density Functional Theory (DFT) Calculations

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for characterizing chemical stability. physchemres.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap is associated with higher reactivity. researchgate.netwuxibiology.com

Computational studies on various chromone and chromene derivatives have determined their HOMO-LUMO energy gaps to assess their reactivity and biological activity. researchgate.netacs.org For instance, theoretical investigations on certain pharmaceutically active chromone derivatives reported energy gaps in the range of 1.590 to 1.870 eV, suggesting significant biological potential. researchgate.net The electronic structure and the HOMO-LUMO energy gap in related metal complexes can be effectively controlled by modifying ligands with electron-donating or electron-withdrawing groups. rsc.org

Table 1: Representative HOMO-LUMO Energy Gaps for Related Chromone Derivatives Note: This table presents data for related compounds to provide context for this compound.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) | DFT | -8.761 | -6.891 | 1.870 | researchgate.net |

| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one (FHM) | DFT | -8.802 | -7.153 | 1.649 | researchgate.net |

Global Reactivity Descriptors (e.g., Hardness, Softness)

Global reactivity descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of a molecule's reactivity. scirp.orgdergipark.org.trscirp.org Key descriptors include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). rsc.org

Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net Soft molecules are generally more reactive. researchgate.netdergipark.org.tr A high electrophilicity index characterizes a good electrophile. dergipark.org.tr These parameters have been calculated for various chromene and pyrazole (B372694) derivatives to compare their reactivity. ekb.egrsc.org

Table 2: Calculated Global Reactivity Descriptors for a Related Chromene Derivative Note: Data for 2-amino-4-(4-methoxyphenyl)-4H benzo[h]chromene-3-carbonitrile is shown for illustrative purposes.

| Parameter | Symbol | Value (eV) | Source |

|---|---|---|---|

| HOMO Energy | EHOMO | -5.732 | ekb.eg |

| LUMO Energy | ELUMO | -1.581 | ekb.eg |

| Ionization Potential | I | 5.732 | ekb.eg |

| Electron Affinity | A | 1.581 | ekb.eg |

| Energy Gap | ΔE | 4.151 | ekb.eg |

| Electronegativity | χ | 3.656 | ekb.eg |

| Chemical Hardness | η | 2.075 | ekb.eg |

Molecular Electrostatic Potential (MEP) and Electron Localization Function (ELF) Mapping

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP surface is colored to represent different electrostatic potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For chromone and its derivatives, MEP maps have been calculated to identify reactive sites. researchgate.netd-nb.info In this compound, the most negative potential regions are expected to be located around the electronegative oxygen atom of the pyran ring and the nitrogen atom of the nitrile group, making these sites favorable for hydrogen bonding and electrophilic interactions. researchgate.net

Electron Localization Function (ELF) The Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron. wikipedia.org It provides a powerful method for analyzing chemical bonding, clearly distinguishing core electrons from valence electrons, and identifying covalent bonds and lone pairs. wikipedia.org The ELF value ranges from 0 to 1. aps.org

ELF ≈ 1: Corresponds to perfect electron localization, characteristic of covalent bonds and lone pairs. diva-portal.org

ELF ≈ 0.5: Indicates electron delocalization, typical of metallic bonding or a uniform electron gas. aps.orgtaylorandfrancis.com

ELF ≈ 0: Represents very low electron density. taylorandfrancis.com

In a molecule like this compound, ELF analysis would visualize the high localization of electron pairs in the C-C, C-H, C-O, and C≡N covalent bonds, as well as the lone pair electrons on the oxygen and nitrogen atoms. wikipedia.org This provides a chemically intuitive picture of the molecule's electronic structure, complementing the information derived from MEP and FMO analyses. diva-portal.org

Theoretical and Computational Chemistry Studies of Chroman 2 Carbonitrile

Computational chemistry provides profound insights into the molecular properties of Chroman-2-carbonitrile, complementing experimental data and guiding further research. Theoretical studies, primarily leveraging Density Functional Theory (DFT), enable the prediction of various molecular parameters, from spectroscopic signatures to chiroptical and non-linear optical properties.

Applications in Chemical Synthesis As Key Intermediates

Utilization in the Preparation of Complex Heterocyclic Scaffolds

The strategic placement of the nitrile and the inherent reactivity of the chroman ring system make chroman-2-carbonitrile an ideal starting material for the synthesis of various fused and spirocyclic heterocyclic compounds.

Synthesis of Pyrano-chromene Derivatives

This compound has been instrumental in the synthesis of pyrano-chromene derivatives. These compounds, which feature a pyran ring fused to a chromene system, are of significant interest due to their presence in a variety of natural products and their potential biological activities. For instance, the reaction of 2-imino-2H-chromene-3-carbonitriles, which can be derived from salicylaldehydes and malononitrile (B47326), serves as a key step in creating these complex structures. semanticscholar.orgresearchgate.netsciforum.net The synthesis often involves multicomponent reactions, which allow for the efficient assembly of these intricate scaffolds from simpler starting materials. semanticscholar.orgresearchgate.net One notable example involves the reaction of 3-benzoyl-2H-chromen-2-one with malononitrile to yield 2-amino-5-oxo-4-phenyl-5,10b-dihydropyrano[3,4-c]-chromene-1-carbonitrile. semanticscholar.org

Formation of Spiro Compounds

The reactivity of this compound extends to the formation of spiro compounds, which are characterized by two rings connected at a single shared atom. These structures are of great interest in medicinal chemistry due to their rigid three-dimensional frameworks. This compound derivatives can be employed in reactions to generate spirocyclic systems, such as spiro[chroman-4,2'- semanticscholar.orgresearchgate.netdithiolane]. One-pot, three-component reactions utilizing 6-hydroxy-4-methyl-2H-chromen-2-one, a ketone (like cyclohexanone (B45756) or cyclopentanone), and malononitrile can lead to the formation of spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene]-2'-carbonitriles. mdpi.comnih.gov This approach highlights the efficiency of using chroman-based starting materials to build complex spiro architectures. mdpi.comnih.gov

Construction of Fused Pyrazole (B372694) and Diazepine (B8756704) Systems

This compound and its derivatives are valuable precursors for constructing fused pyrazole and diazepine ring systems. These nitrogen-containing heterocycles are prevalent in many biologically active molecules. The synthesis of chromeno[4,3-c]pyrazoles and chromeno[4,3-e] researchgate.netresearchgate.netdiazepines can be achieved through reactions of 2-imino-2H-chromene-3-carbonitriles with binucleophiles like hydrazine (B178648) hydrate (B1144303) and o-phenylenediamine. sciforum.net These reactions can proceed via one-pot three-component methods or stepwise sequences, demonstrating the flexibility of this synthetic strategy. sciforum.net The resulting fused heterocyclic systems are of interest for their potential pharmacological applications. researchgate.nettandfonline.com

Role in Diversity-Oriented Synthesis of Advanced Molecular Architectures

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules for high-throughput screening and drug discovery. frontiersin.orgscispace.com this compound and related chromene structures serve as excellent scaffolds in DOS due to their amenability to a variety of chemical transformations, allowing for the generation of a wide range of molecular frameworks. scispace.com The ability to introduce diversity at multiple points on the chroman ring system enables the creation of libraries with significant skeletal and appendage diversity. This approach is crucial for exploring new areas of chemical space and identifying novel bioactive compounds. frontiersin.orgscispace.com

Precursor in Medicinal Chemistry Research for Lead Compound Generation

The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a common motif in molecules with diverse biological activities. acs.org this compound, as a key intermediate, provides access to a multitude of chroman-based derivatives that can be evaluated as potential lead compounds in drug discovery programs. nih.govcore.ac.uk Its utility is demonstrated in the synthesis of compounds with potential applications as anticancer, antibacterial, and anti-inflammatory agents. researchgate.netchimicatechnoacta.ru The ability to readily modify the chroman core and introduce various functional groups through the nitrile moiety makes this compound a valuable tool for generating libraries of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing the potency and selectivity of drug candidates. mdpi.comchimicatechnoacta.ru

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Strategies

The synthesis of the chroman scaffold, the core of chroman-2-carbonitrile, is continuously evolving. Future research is directed towards creating more atom-economical, stereoselective, and environmentally benign synthetic routes. acs.org One emerging area is the use of organocatalysis to construct functionalized chromans with high enantioselectivity. rsc.org For instance, domino Michael/hemiacetalization reactions have been developed to produce chromane (B1220400) derivatives in high yields (up to 97%) and excellent stereoselectivities (up to 99% enantiomeric excess). rsc.org

Another promising direction is the application of transition-metal catalysis. Ruthenium-catalyzed asymmetric hydrogenation of enamides derived from chromanones provides an efficient, clean, and atom-economical pathway to optically active 3-aminochroman derivatives, which are valuable pharmacophores. acs.org Similarly, palladium-catalyzed reactions, such as the intramolecular aryloxycarbonylation of 3-iodochromone, have been studied to create a library of chromone-3-carboxamides and 3-substituted chroman-2,4-diones. acs.org This method involves a unique aza-Michael addition/ring-opening/intramolecular aryloxycarbonylation sequence. acs.org

Visible-light photoredox catalysis is also gaining traction for its ability to facilitate radical cascade reactions under mild conditions. nih.govrsc.org This has been used for the (4+2) radical annulation to synthesize diverse chromans, which complements traditional Diels-Alder cycloaddition reactions. nih.gov Additionally, methods involving skeletal editing of complex molecules, such as the carbon-to-oxygen swap in tetralins, are being explored to create diverse chroman-2-carboxylic acids and chroman-2-ols. chemrxiv.org These innovative strategies are crucial for building libraries of this compound analogues for further study.

Table 1: Comparison of Modern Synthetic Methods for Chroman Derivatives

| Synthetic Strategy | Catalyst/Method | Key Features | Reported Yields | Reference |

|---|---|---|---|---|

| Organocatalytic Domino Reaction | Modularly Designed Organocatalysts (MDOs) | High enantio- and diastereoselectivity | Up to 97% | rsc.org |

| Asymmetric Hydrogenation | Cationic Ru-Synphos catalysts | Atom-economical, high enantiomeric excess (up to 96%) | High | acs.org |

| Palladium-Catalyzed Carbonylation | Pd(OAc)2/XantPhos | Domino reaction sequence, access to diones | 40-92% | acs.org |

| Photoredox Catalysis | Eosin Y / Visible Light | Radical cascade annulation, mild conditions | Not specified | nih.gov |

| Skeletal Editing | Oxidative ring-contraction | Carbon-to-oxygen swap in tetralins | 55-73% | chemrxiv.org |

Exploration of this compound in Materials Science

The unique structure of the chroman ring system, combined with the electronic properties of the nitrile group, makes this compound an intriguing candidate for materials science applications.

Derivatives of chroman are being investigated for their nonlinear optical (NLO) properties. rsc.org Computational studies on coumarin-based pyrano-chromene derivatives, which share structural similarities, have shown that these molecules can possess low energy band gaps and significant second hyperpolarizability, making them suitable for NLO applications. rsc.org The antioxidant properties of chromanol compounds, which are structurally related to this compound, have also been studied, indicating their potential role in stabilizing materials against oxidative degradation. nih.gov Future research will likely focus on synthesizing specific this compound derivatives and measuring their optical and electronic properties, such as absorption, fluorescence, and charge transport characteristics, to assess their suitability for devices like organic light-emitting diodes (OLEDs) or sensors. researchgate.netbohrium.com

Chromeno-carbonitriles have demonstrated significant potential as corrosion inhibitors for mild steel in acidic environments. nih.govrsc.org Studies on novel N-hydrospiro-chromeno-carbonitriles have shown inhibition efficiencies as high as 95.32%. nih.govrsc.org These compounds function as mixed-type inhibitors, adsorbing onto the metal surface and blocking active corrosion sites. nih.gov

The mechanism involves the interaction of the inhibitor's heteroatoms (N, O) and π-electrons from the aromatic rings with the vacant d-orbitals of the iron atoms on the steel surface. nih.govresearchgate.net This donor-acceptor interaction leads to the formation of a protective film. nih.govrsc.org Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) are key techniques used to evaluate performance. nih.govmdpi.com Future work will focus on elucidating the precise nature of the adsorption (physisorption vs. chemisorption) through more detailed surface analysis and computational modeling. Understanding the relationship between the molecular structure of different this compound analogues and their inhibition efficiency will allow for the design of more effective and robust corrosion inhibitors. nih.gov

Table 2: Electrochemical Data for Chromeno-carbonitrile Corrosion Inhibitors on Mild Steel

| Inhibitor | Concentration (M) | Inhibition Efficiency (IE%) from PDP | Inhibition Efficiency (IE%) from EIS | Inhibition Type | Reference |

|---|---|---|---|---|---|

| INH-1 | 10-3 | 89.16% | Not Specified | Mixed-type | nih.govrsc.org |

| INH-2 | 10-3 | 93.02% | Not Specified | Mixed-type | nih.govrsc.org |

| INH-3 | 10-3 | 95.32% | Not Specified | Mixed-type | nih.govrsc.orgorientjchem.org |

Optical and Electronic Material Applications

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of new molecules, including analogues of this compound. While specific applications to this compound are still emerging, the broader trends in chemistry are clear. AI algorithms can be trained on vast datasets of chemical reactions and molecular properties to predict the outcomes of new synthetic routes, suggest optimal reaction conditions, and even design novel compounds with desired characteristics from scratch. tandfonline.comnih.gov For this compound, ML models could be used to predict properties like corrosion inhibition efficiency or optical characteristics based on molecular structure, thus accelerating the discovery of superior analogues without the need for exhaustive synthesis and testing. nih.gov

Advanced Mechanistic Studies using Time-Resolved Techniques

Understanding the precise reaction mechanisms and dynamics of chroman synthesis and function is critical for optimization. Time-resolved spectroscopy techniques, such as pump-probe spectroscopy, offer the ability to observe transient species and reaction intermediates on timescales from femtoseconds to nanoseconds. libretexts.orgresearchgate.net Applying these methods to the study of chroman formation, for instance in photocatalytic radical reactions, could provide direct evidence for proposed intermediates like ortho-quinone methides or other radical species. nih.govresearchgate.net Time-resolved infrared (TRIR) spectroscopy, for example, can track the vibrational modes of molecules as they evolve during a reaction, offering a detailed picture of bond formation and cleavage. rsc.orgnumberanalytics.com Such advanced studies will provide fundamental insights that can guide the development of more efficient and selective synthetic protocols. acs.org

Computational Design of this compound Analogues with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), is already a powerful tool in chroman research, especially for understanding corrosion inhibition mechanisms. nih.govrsc.orgresearchgate.net The future lies in the proactive in silico design of novel this compound analogues with properties tailored for specific applications. nih.govirb.hr By modifying the substituents on the chroman ring and calculating the resulting electronic structure, properties like the HOMO-LUMO gap (related to electronic applications), dipole moment, and adsorption energy on a metal surface can be predicted. nih.govresearchgate.net This computational screening allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. nih.gov This approach can be used to design analogues with enhanced optical properties, improved corrosion inhibition, or specific biological activities, making it a cornerstone of future research in this area. acs.orgcore.ac.uk

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Chroman-2-carbonitrile, and how can their reproducibility be ensured?

- Methodological Answer :

- Step 1 : Follow protocols from peer-reviewed literature, ensuring solvents, catalysts, and reaction conditions (temperature, time) are explicitly documented .

- Step 2 : Characterize intermediates and final products using NMR, IR, and mass spectrometry. Cross-validate spectral data with computational models (e.g., DFT calculations) .

- Step 3 : Include detailed experimental procedures in supplementary materials, specifying purification techniques (e.g., column chromatography, recrystallization) and yield calculations .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Primary Tools : Use H/C NMR to identify aromatic protons and nitrile groups. IR spectroscopy confirms the C≡N stretch (~2200 cm) .

- Validation : Compare experimental data with published spectra in databases like PubChem or SciFinder. Discrepancies should prompt re-evaluation of purity or reaction conditions .

Q. How can researchers assess the purity of this compound for biological assays?

- Methodological Answer :

- Analytical Methods : HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities.

- Quantitative Thresholds : Ensure ≥95% purity via integration of chromatographic peaks. Report retention times and mobile-phase compositions .

Advanced Research Questions

Q. How to design a study investigating novel this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Hypothesis-Driven Design : Start with SAR (Structure-Activity Relationship) analysis of existing derivatives. Use molecular docking to predict binding affinities .

- Experimental Workflow :

Synthesize analogs via substituent variation (e.g., halogenation, alkylation).

Test in vitro bioactivity (e.g., enzyme inhibition assays) with positive/negative controls.

Apply multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .

Q. How to resolve contradictions in spectral data between independent studies of this compound?

- Methodological Answer :

- Root-Cause Analysis : Compare solvent systems (deuterated vs. non-deuterated), instrument calibration, and sample preparation protocols .

- Collaborative Verification : Share raw data (e.g., FID files for NMR) via open repositories, enabling peer validation .

Q. What strategies mitigate reproducibility challenges in this compound synthesis?

- Methodological Answer :

- Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .

- Interlab Validation : Collaborate with independent labs to replicate synthesis under identical conditions. Document deviations in reaction scales or equipment .

Q. How to integrate systematic reviews into this compound research?

- Methodological Answer :

- Search Protocol : Use PRISMA guidelines to identify studies across PubMed, Scopus, and Web of Science. Exclude non-peer-reviewed sources (e.g., patents, preprints) .

- Bias Mitigation : Employ Cochrane Review methods for data extraction, including risk-of-bias assessments and meta-analysis of biological activity data .

Q. What ethical considerations apply when sharing this compound research data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.